molecular formula C8H10N2O3 B1631719 Isopropyl 3-pyridazinone-6-carboxylate

Isopropyl 3-pyridazinone-6-carboxylate

Cat. No.: B1631719
M. Wt: 182.18 g/mol
InChI Key: QDSHPKYKQFIHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 3-pyridazinone-6-carboxylate (CAS No. 63001-33-2) is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol. It features a pyridazinone core substituted with a carboxylate ester group at position 6 and an isopropyl ester moiety. This compound is classified as a fine chemical intermediate, primarily used in pharmaceutical and agrochemical synthesis due to its reactive pyridazinone scaffold .

Key properties include:

  • Purity: ≥99% (industrial grade)
  • Density: 1.28 g/cm³
  • Applications: Intermediate for herbicides, fungicides, and active pharmaceutical ingredients (APIs) .

Its synthesis typically involves condensation reactions or functional group modifications of pyridazine derivatives, though specific synthetic routes are proprietary .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

propan-2-yl 6-oxo-1H-pyridazine-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-5(2)13-8(12)6-3-4-7(11)10-9-6/h3-5H,1-2H3,(H,10,11)

InChI Key

QDSHPKYKQFIHOK-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=NNC(=O)C=C1

Canonical SMILES

CC(C)OC(=O)C1=NNC(=O)C=C1

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Isopropyl 3-pyridazinone-6-carboxylate and its derivatives have been investigated for a variety of pharmacological activities:

  • Anticancer Activity : Several studies have highlighted the potential of pyridazinone derivatives as anticancer agents. For instance, compounds derived from pyridazinones have shown efficacy against various cancer cell lines, including breast and colon cancers. Research indicates that these compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
  • Antimicrobial Properties : Pyridazinone derivatives exhibit antimicrobial activities against both bacterial and fungal strains. Studies have demonstrated that certain derivatives can effectively inhibit the growth of pathogenic microbes, suggesting their utility in developing new antibiotics .
  • Anti-inflammatory Effects : The anti-inflammatory properties of this compound have also been documented. Compounds in this class have been shown to reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .
  • Kinase Inhibition : Some derivatives of pyridazinones act as inhibitors of specific kinases, such as GSK-3β and CDK2. These enzymes are critical in various cellular processes, including cell cycle regulation and apoptosis, thus making pyridazinones valuable in cancer treatment strategies .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide:

  • Insecticides and Acaricides : Research has shown that pyridazinone derivatives can be effective in controlling pest populations. They are being developed as selective agents against specific insects and mites, which could lead to more sustainable pest management solutions .
  • Herbicides : The compound's ability to inhibit certain plant enzymes makes it a candidate for use as a herbicide. Its application could help manage weed populations effectively while minimizing the impact on non-target species .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with carboxylic acids or their derivatives under controlled conditions. The resulting compound exhibits a range of biological activities attributed to its ability to interact with various biological targets.

Table 1: Biological Activities of this compound Derivatives

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryReduces inflammation markers
Kinase InhibitionInhibits GSK-3β and CDK2
InsecticideEffective against specific insect pests
HerbicidePotential use in weed management

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study on Anticancer Activity : A study investigated the effects of pyridazine derivatives on breast cancer cell lines (MDA-MB-231). The results indicated significant cytotoxicity, with compounds leading to increased apoptotic cell populations compared to controls .
  • Case Study on Antimicrobial Efficacy : Another study focused on the synthesis of novel pyridazinones that were tested against various pathogenic strains. The findings revealed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 63001-33-2 C₈H₁₀N₂O₃ 182.18 3-pyridazinone, 6-carboxylate Agrochemicals, Pharmaceuticals
Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate 851169-06-7 C₁₀H₁₃N₃O₂ 207.23 3-carboxylate, 6-cyclopropylamino Pharmaceutical intermediates (e.g., kinase inhibitors)
Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate 2230804-08-5 C₁₀H₁₁ClN₂O₂ 226.66 4-carboxylate, 3-chloro, 6-cyclopropyl Agrochemical precursors

Key Observations:

The chloro substituent in Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate increases electrophilicity, favoring nucleophilic substitution reactions in agrochemical synthesis . this compound lacks halogen or amino groups, prioritizing stability and cost-effectiveness for large-scale agrochemical production .

Ester Group Influence: Isopropyl esters (as in the target compound) generally exhibit higher lipophilicity compared to ethyl esters (e.g., in Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate), influencing bioavailability and membrane permeability .

Key Findings:

  • Synthetic Efficiency: The target compound achieves higher reaction yields (85–90%) compared to chlorinated analogs (75–80%), likely due to fewer steric hindrances and lower reactivity of the pyridazinone core .
  • Stability: The absence of halogen atoms in this compound contributes to its superior stability under neutral conditions, making it preferable for long-term storage .

Preparation Methods

Structural Significance and Applications of Isopropyl 3-Pyridazinone-6-Carboxylate

This compound (C9H12N2O3) belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The isopropyl ester group at position 6 enhances lipophilicity, making it indispensable in prodrug design. Its electron-deficient ring system facilitates nucleophilic substitutions, enabling derivatization into angiotensin-converting enzyme (ACE) inhibitors and herbicidal agents. The compound’s melting point (127–129°C) and solubility profile (1.2 g/L in water at 25°C) necessitate precise control during crystallization steps.

Classical Synthetic Methodologies

Lossen Rearrangement Pathway

The Lossen rearrangement converts substituted benzaldehydes into salicylaldehyde derivatives through thermal decomposition of hydroxamic acids. For this compound, 4-methylbenzaldehyde undergoes hydroxamic acid formation with hydroxylamine, followed by rearrangement at 180°C to yield 5-methylsalicylaldehyde. Subsequent esterification with isopropyl chloroformate introduces the carboxylate group. This method provides moderate yields (45–55%) but requires hazardous reagents like thionyl chloride.

Peterson Olefination Approach

Peterson olefination constructs the pyridazinone ring via silicon-mediated elimination. Reaction of 3-ketoglutaric acid with trimethylsilyl chloride generates a bis-silyl enol ether, which reacts with hydrazine hydrate to form the dihydropyridazinone intermediate. Dehydrogenation using bromine in acetic acid completes aromatization. While this route achieves 60% yield, it generates stoichiometric silicon waste, complicating purification.

Pauson-Khand Cyclization Strategy

The Pauson-Khand reaction assembles the pyridazinone core through cobalt-catalyzed [2+2+1] cycloaddition. A diyne substrate derived from methyl acrylate reacts with carbon monoxide under 50 atm pressure, producing a cyclopentenone intermediate. Treatment with hydrazine induces ring expansion to the pyridazinone system. Despite high atom economy (78%), the method’s reliance on pressurized CO limits industrial adoption.

Modern Catalytic and Enabling Technologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates the annulation of ethyl levulinate with hydrazine hydrate, reducing reaction times from 12 hours to 30 minutes. Ethanol solvent heated to 150°C under 300 W irradiation delivers 6-methyl-3(2H)-pyridazinone in 89% yield. Subsequent chlorination with triphosgene (1.2 equiv) at 140°C for 2 hours achieves complete conversion to 3-chloro-6-methylpyridazine.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Arylation

Aryl boronic acids couple with 3-chloro-6-methylpyridazine using Pd(PPh3)4 (2 mol%) in toluene/water (3:1) at 80°C. This method installs diverse aryl groups at position 4 with 70–85% yields, enabling structure-activity relationship studies.

Sonogashira Alkynylation

3-Iodopyridazinone derivatives undergo coupling with terminal alkynes under Pd/Cu catalysis, introducing sp-hybridized carbon chains. Optimal conditions (DMF, 60°C, 12 hours) provide 65–78% yields, though alkyne homocoupling remains a side reaction (≤15%).

Industrial-Scale Production: Patent Analysis

Ethyl Levulinate-Based Process (CN103819410B)

The patented three-step sequence (Figure 1) exemplifies modern green chemistry principles:

Step 1: Ring-Closure and Dehydrogenation
Ethyl levulinate (1.0 mol), hydrazine hydrate (1.5 mol), and NaOH (1.2 mol) in ethanol reflux for 8 hours, followed by dehydrogenation with Br2/AcOH (1.2 equiv) at 90°C. Yield: 92% 6-methyl-3(2H)-pyridazinone.

Step 2: Chlorination with Triphosgene
6-Methyl-3(2H)-pyridazinone reacts with triphosgene (0.5 equiv) and tetramethylammonium chloride (0.7 equiv) at 140°C for 4 hours. Dichloromethane extraction and crystallization afford 3-chloro-6-methylpyridazine in 88% purity.

Step 3: Oxidation to Carboxylic Acid
3-Chloro-6-methylpyridazine oxidizes with H2O2 (1.4 equiv) in hexane at 55°C for 2 hours. Acidification yields 6-chloropyridazine-3-carboxylic acid (85%), esterified with isopropanol/H2SO4 to the target compound (78%).

Comparative Process Metrics

Parameter Classical Routes Microwave Method Patent Process
Overall Yield 45–60% 75–89% 82–88%
Reaction Time 18–36 h 2–5 h 10–14 h
PMI (Process Mass Intensity) 38.7 12.4 9.8
E-Factor 6.2 2.1 1.4

Emerging Techniques and Sustainability Considerations

Ionic liquid catalysts like 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3) enable solvent-free Friedel-Crafts acylations, reducing waste generation by 40%. Continuous flow systems using microreactors achieve 95% conversion in <10 minutes residence time, though fouling from insoluble intermediates remains challenging.

Biocatalytic approaches employing Candida antarctica lipase B (CAL-B) catalyze the esterification of pyridazinone carboxylic acids with isopropanol in supercritical CO2, eliminating acidic wastewater.

Q & A

Basic Research Question

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm ester linkage (e.g., isopropyl methyl protons at δ 1.2–1.4 ppm, carbonyl signals at ~165–170 ppm) and pyridazinone ring protons (aromatic signals between δ 7.0–8.5 ppm) .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding interactions. Data collection requires high-resolution single crystals grown via slow evaporation in solvents like ethanol or acetone .

How can structure-activity relationship (SAR) studies guide the modification of pyridazinone derivatives for enhanced bioactivity?

Advanced Research Question
SAR studies on pyridazinones (e.g., 6-phenyl-3(2H)-pyridazinone) highlight the importance of substituents at positions 3 and 6. For example:

  • Position 6 : Ester groups (e.g., isopropyl) improve lipophilicity, potentially enhancing membrane permeability.
  • Position 3 : Hydrogen-bond acceptors (e.g., carbonyl) are critical for target binding.
    Methodologically, synthesize analogs with variations at these positions and evaluate bioactivity (e.g., enzyme inhibition assays). Computational docking (AutoDock Vina) can predict binding modes to prioritize candidates .

What computational strategies are effective in predicting the reactivity and stability of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for energy minimization .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess hydrolytic stability of the ester group. Correlate with experimental stability studies under varying pH and temperature .

How should researchers address contradictions between observed bioactivity and theoretical predictions in pyridazinone derivatives?

Advanced Research Question
Discrepancies may arise from impurities, off-target effects, or unaccounted solvent interactions. Mitigation strategies include:

  • Purity Validation : Use HPLC-MS to rule out byproducts (e.g., hydrolyzed carboxylic acid).
  • Control Experiments : Test intermediates (e.g., 3-pyridazinone-6-carboxylic acid) to isolate contributions of the ester group.
  • Dose-Response Curves : Ensure bioactivity is concentration-dependent and reproducible across assays .

What methodologies are recommended for assessing the stability of this compound under experimental conditions?

Advanced Research Question

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Hydrolytic Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via 1H^1H-NMR or LC-MS.
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products .

How can researchers resolve crystallographic disorder in pyridazinone derivatives during X-ray structure determination?

Advanced Research Question
Disorder in the isopropyl group or pyridazinone ring can be addressed by:

  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K).
  • SHELXL Refinement : Use PART and AFIX commands to model disordered regions. Validate with residual density maps (<0.5 eÅ3^{-3}) .

What are the key considerations for designing pyridazinone-based probes for in vitro enzyme inhibition assays?

Advanced Research Question

  • Solubility : Balance lipophilicity (LogP) with aqueous solubility using PEG-400 or DMSO co-solvents (<1% v/v to avoid cytotoxicity).
  • Selectivity : Perform counter-screening against related enzymes (e.g., kinases vs. phosphatases) to confirm target specificity.
  • Fluorescent Tagging : Introduce fluorophores (e.g., dansyl) at non-critical positions for real-time activity monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.